molecular formula C5H7FO4 B2984737 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid CAS No. 100701-50-6

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid

Cat. No.: B2984737
CAS No.: 100701-50-6
M. Wt: 150.105
InChI Key: BQXMKAYOKMMUPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies and equipment to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and methyl groups provide additional sites for chemical modification .

Properties

IUPAC Name

2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO4/c1-5(6,3(7)8)4(9)10-2/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXMKAYOKMMUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100701-50-6
Record name 2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid
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